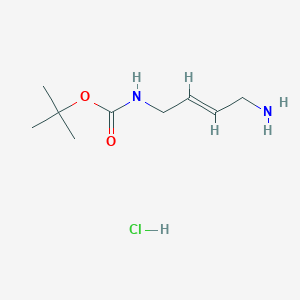

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-5H,6-7,10H2,1-3H3,(H,11,12);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKDWOLDLXTIOX-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Bifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride (CAS 1914155-12-6), a critical bifunctional linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The guide will delve into the chemical properties, synthesis, and strategic application of this linker in the rational design of next-generation protein degraders. Emphasis is placed on the rationale behind its structural features and its role in influencing the efficacy of PROTACs. This document serves as a technical resource for researchers in medicinal chemistry and drug discovery, offering insights into the practical application and theoretical considerations of utilizing this versatile building block.

Introduction: The Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein ubiquitination and subsequent degradation.[1] The choice of linker also impacts critical drug-like properties such as solubility, cell permeability, and metabolic stability.[]

This guide focuses on a specific and increasingly relevant linker, this compound, an unsaturated aliphatic linker that offers unique structural features for fine-tuning PROTAC design.

Physicochemical Properties and Structural Analysis

The structural attributes of this compound are central to its function as a bifunctional linker.

| Property | Value |

| CAS Number | 1914155-12-6 |

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | tert-butyl N-[(2E)-4-aminobut-2-en-1-yl]carbamate hydrochloride |

| Appearance | Solid |

The molecule features a four-carbon chain with a central carbon-carbon double bond, imparting a degree of rigidity compared to saturated alkyl linkers. This unsaturated character can influence the spatial orientation of the two ligands in the ternary complex.[1] The molecule is differentially protected, with one amine functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other amine is present as a hydrochloride salt. This differential protection allows for sequential and controlled conjugation to the POI and E3 ligase ligands.

Synthesis and Manufacturing

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed journals, the synthesis can be approached through established methods of selective amine protection. A general and logical synthetic strategy involves the mono-Boc protection of (E)-but-2-ene-1,4-diamine.

Conceptual Synthesis Workflow

The synthesis of differentially protected diamines is a common challenge in organic chemistry, often yielding a mixture of mono- and di-protected products.[4] A successful strategy for the synthesis of the target molecule would likely involve the following key steps:

Caption: Conceptual workflow for the synthesis of the target linker.

Achieving high selectivity for the mono-protected product is critical and can be influenced by several factors, including:

-

Slow Addition of the Protecting Agent: Minimizing the local concentration of di-tert-butyl dicarbonate can favor mono-protection.[4]

-

Use of Excess Diamine: Employing a large excess of the starting diamine statistically increases the likelihood of mono-substitution.

-

In situ Mono-protonation: The addition of one equivalent of acid can protonate one of the amine groups, rendering it less nucleophilic and directing the Boc-protection to the free amine.[5]

The final step involves the formation of the hydrochloride salt, which can improve the stability and handling of the final compound.

Application in PROTAC Synthesis

The primary application of this compound is as a bifunctional linker in the assembly of PROTACs. The presence of a Boc-protected amine and a free amine (as the hydrochloride salt) allows for a directed, stepwise synthesis.

General PROTAC Assembly Strategy

A typical synthetic route for incorporating this linker into a PROTAC would involve the following steps:

Caption: General workflow for PROTAC synthesis using the linker.

This controlled, stepwise approach is crucial for building complex PROTAC molecules and allows for the modular assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

Rationale for Using an Unsaturated Linker

The presence of the double bond in the butene chain introduces a degree of conformational rigidity, which can be advantageous in PROTAC design. While flexible linkers like polyethylene glycol (PEG) are common, more rigid linkers can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[2] The defined stereochemistry of the double bond ((E)-configuration) further reduces the conformational flexibility, which can be a key parameter to optimize for potent protein degradation.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques. While publicly available spectra are limited, a typical characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the Boc group, the vinyl protons of the double bond, and the methylene groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Category | Recommendation |

| Eye Contact | May cause serious eye irritation. |

| Skin Contact | May cause skin irritation. |

| Ingestion | Harmful if swallowed. |

| Inhalation | May cause respiratory irritation. |

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its differentially protected amine functionalities allow for controlled and sequential conjugation of POI and E3 ligase ligands. The unsaturated nature of the aliphatic chain provides a degree of conformational rigidity that can be strategically employed to optimize the formation of the ternary complex and, consequently, the efficacy of the resulting PROTAC. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of specialized building blocks like the one discussed in this guide, will be paramount in the development of novel and effective therapeutics.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.

- BroadPharm. (n.d.). Aliphatic Linkers.

- Li, K., & Crews, C. M. (2022). PROTACs in the clinic: An update. Pharmacology & Therapeutics, 237, 108253.

- MedChemExpress. (n.d.). This compound.

- BenchChem. (n.d.). tert-Butyl (4-aminobut-2-en-1-yl)carbamate.

- Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivating structural alerts. Journal of medicinal chemistry, 48(17), 5427-5433.

- Kulesza, A., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4051-4073.

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.

- Osorio-Olivares, M., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(2), 159-163.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Sigma-Aldrich. (n.d.). Mono-Boc-Protection of Diamines.

- BOC Sciences. (n.d.). tert-Butyl (4-aminobut-2-en-1-yl)carbamate - CAS 146394-99-2.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- Google Patents. (n.d.). PROTAC degraders of mllt1 and/or mllt3.

- ChemBK. (n.d.). TERT-BUTYL N-(4-AMINOBUT-2-EN-1-YL)CARBAMATE.

- BenchChem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

Sources

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride chemical structure

An In-Depth Technical Guide to tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Key Bifunctional Linker in Modern Drug Discovery

Introduction

In the landscape of contemporary drug discovery and chemical biology, the development of molecules with novel mechanisms of action is paramount. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules operate by co-opting the cell's natural protein disposal system to selectively degrade disease-causing proteins. The success of a PROTAC is critically dependent on the linker that connects the two key domains: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. It is in this context that this compound establishes its significance.

This molecule is not merely an inert spacer; it is a strategically designed bifunctional building block. Its structure, featuring a Boc-protected amine at one end and a primary amine hydrochloride at the other, connected by a rigid four-carbon alkene chain, offers synthetic chemists the control needed to construct complex PROTACs in a stepwise manner. This guide provides a comprehensive technical overview of this vital linker, covering its chemical structure, its strategic application in PROTAC synthesis, detailed protocols for its use, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a chemical reagent begins with its fundamental properties and structure. This compound is a white to off-white solid at room temperature, valued for its defined structure and dual reactivity.

| Property | Value | Reference |

| CAS Number | 1914155-12-6 | [1][2][3] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 222.71 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate;hydrochloride | [] |

| Purity | Typically ≥95% | [] |

| Storage | Store at 2-8°C, protect from moisture | [] |

Structural Analysis

The molecule's utility is derived directly from its unique architecture.

Caption: Chemical structure of this compound.

Key structural features include:

-

Primary Amine Hydrochloride: The terminal primary amine is protonated to form a hydrochloride salt. This enhances the compound's stability, improves its solid-state handling properties, and prevents its nucleophilicity until desired, typically by deprotection with a base.

-

(E)-Alkene Backbone: The trans (E) double bond introduces a degree of conformational rigidity to the linker, which can be crucial for orienting the two ends of a PROTAC molecule for optimal ternary complex formation.

-

tert-Butoxycarbonyl (Boc) Group: This widely used protecting group masks the second amine's reactivity. Its key advantage is its stability under a wide range of conditions while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid), allowing for orthogonal synthetic strategies.

The Strategic Role in PROTAC Development

PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is the critical component that dictates the spatial orientation and distance between the two proteins.

Caption: Generalized workflow of PROTAC-mediated protein degradation.

The title compound serves as a precursor to the "Linker" component. The synthetic strategy is clear:

-

The free primary amine (after basification) is used for the initial coupling reaction, either to the E3 ligase ligand or the target-binding ligand.

-

After this first coupling, the Boc group is removed under acidic conditions.

-

The newly deprotected amine is then available for the second coupling reaction, completing the synthesis of the final PROTAC molecule.

This stepwise approach, enabled by the differential protection of the two amines, is fundamental to achieving a controlled and high-yielding synthesis.

Proposed Synthesis and Purification Protocol

While numerous proprietary methods exist, a robust and logical synthesis can be designed from commercially available starting materials, grounded in established organic chemistry principles. This proposed protocol for the synthesis of the free-base form, followed by salt formation, exemplifies the expertise required for such multi-step syntheses.

Rationale and Experimental Design

The core challenge is the selective mono-protection of a symmetric diamine, (E)-1,4-diaminobut-2-ene. A common strategy to favor mono-acylation is to use a controlled stoichiometry of the protecting agent, (Boc)₂O, at low temperatures to modulate reactivity. The choice of solvent is also critical; a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable. Purification by column chromatography is necessary to separate the desired mono-Boc product from unreacted diamine and the di-Boc protected byproduct.

Step-by-Step Experimental Protocol

Materials:

-

(E)-1,4-Diaminobut-2-ene

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

-

Hydrochloric acid solution (2.0 M in diethyl ether)

Procedure:

-

Reaction Setup: To a round-bottom flask under an argon atmosphere, add (E)-1,4-diaminobut-2-ene (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Selective Boc Protection: In a separate flask, dissolve (Boc)₂O (0.95 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0°C. Rationale: Using slightly less than one equivalent of (Boc)₂O and adding it slowly at low temperature statistically favors the formation of the mono-protected product over the di-protected byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of product spots.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol containing 1% triethylamine, is effective. Rationale: The added triethylamine prevents the protonation of the free amine on the acidic silica gel, reducing tailing and improving separation.

-

Characterization of Free Base: Collect and combine the fractions containing the desired product (tert-Butyl (4-aminobut-2-en-1-yl)carbamate). Confirm the identity and purity using ¹H NMR and Mass Spectrometry.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate should form immediately.

-

Isolation: Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the final this compound.

Spectroscopic Characterization

Verification of the final product's structure is non-negotiable. While an actual spectrum should be acquired, the following table outlines the expected ¹H NMR signals for the compound, providing a benchmark for quality control.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -C(CH₃)₃ | ~1.45 | singlet | 9H | Characteristic signal for the tert-butyl group of the Boc protector. |

| -CH₂-NHBoc | ~3.8 - 3.9 | doublet | 2H | Methylene protons adjacent to the carbamate nitrogen. |

| -CH=CH- | ~5.7 - 5.9 | multiplet | 2H | Alkene protons, appearing as a complex multiplet due to coupling with adjacent methylene groups. |

| -CH₂-NH₃⁺ | ~3.5 - 3.6 | doublet | 2H | Methylene protons adjacent to the ammonium group, shifted downfield. |

| -NHBoc | ~5.0 - 5.5 | broad singlet | 1H | Carbamate N-H proton. |

| -NH₃⁺ | ~8.0 - 8.5 | broad singlet | 3H | Ammonium protons, often broad and may exchange with D₂O. |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from its Safety Data Sheet (SDS).[3]

| Hazard Category | GHS Classification | Hazard Statement |

| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed |

| Skin | Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eyes | Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Respiratory | STOT-SE (Category 3) | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection: Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a prime example of a molecular tool designed for purpose. Its value extends beyond its constituent atoms; it lies in its enabling role in the construction of sophisticated molecules like PROTACs. The orthogonal protection strategy, combined with the linker's defined length and rigidity, provides chemists with a reliable and versatile building block. As research into targeted protein degradation continues to accelerate, the demand for well-characterized and strategically designed linkers will only grow. This compound, and others like it, will remain at the very core of innovation in this exciting field, bridging the gap between chemical synthesis and next-generation therapeutics.

References

- This compound. Selleck Chemicals.

-

This compound | PROTAC Linker . Adooq Bioscience. [Link]

-

tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 . PubChem. [Link]

- tert-Butyl (4-aminobut-2-en-1-yl)carbamate. AstaTech.

-

Supporting Information for Synthesis of Carbamates . (Generic reference to a supporting information document showing typical NMR data for Boc-protected amines). [Link]

Sources

An In-depth Technical Guide to tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Versatile Linker in Modern Drug Discovery

Introduction: The Strategic Importance of Bifunctional Linkers in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the advent of targeted protein degradation (TPD) has opened new therapeutic avenues, particularly for targeting proteins previously deemed "undruggable." At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties.

This technical guide provides a comprehensive overview of tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride , a bifunctional linker of significant interest in the synthesis of PROTACs. We will delve into its core physicochemical properties, with a focus on its molecular weight, and explore its synthesis and application in the rational design of potent and selective protein degraders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their therapeutic discovery programs.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step organic synthesis. Here, we summarize the key characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 222.71 g/mol | [] |

| Molecular Formula | C9H19ClN2O2 | [] |

| CAS Number | 1914155-12-6 | [] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. |

The structure of this compound features a four-carbon chain with a central carbon-carbon double bond, a primary amine at one terminus, and a Boc-protected amine at the other. The hydrochloride salt form enhances its stability and solubility in aqueous media.

The Chemistry of this compound: Synthesis and Reactivity

The synthesis of this bifunctional linker leverages fundamental principles of organic chemistry, particularly the use of protecting groups to achieve selective functionalization.

Synthetic Strategy: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of primary and secondary amines. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic sequences.

The synthesis of the free base, (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate, can be conceptually approached through the mono-protection of (E)-1,4-diaminobut-2-ene with di-tert-butyl dicarbonate (Boc anhydride). The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.

Diagram 1: Proposed Synthesis of (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride

Introduction: A Versatile Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and medicinal chemistry, the strategic manipulation of molecular architecture is paramount. Bifunctional molecules, which possess two reactive sites, are of particular importance as they serve as versatile synthons for the construction of more complex molecular entities. tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is one such critical building block, offering a differentially protected 1,4-diaminobut-2-ene framework. The presence of a Boc-protected amine and a primary amine hydrochloride on an unsaturated carbon backbone makes it a valuable precursor for the synthesis of a diverse array of compounds, including PROTAC (Proteolysis Targeting Chimera) linkers and other targeted therapeutics.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on the (E)-isomer, which is more commonly utilized. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline the key analytical techniques for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this important chemical entity.

Part 1: The Synthetic Pathway - A Tale of Selective Protection

The synthesis of this compound hinges on the principle of selective protection of one of the two amino groups in a diamine precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4]

The "Why": Justification of the Synthetic Strategy

The core of the synthesis is the mono-Boc protection of (E)-1,4-diaminobut-2-ene. Direct reaction of the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) would likely result in a statistical mixture of the mono-protected, di-protected, and unreacted starting material, necessitating a challenging purification process. To circumvent this, a common and effective strategy involves the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of a strong acid, one of the amino groups is protonated, rendering it significantly less nucleophilic and thus unreactive towards the electrophilic Boc₂O.[5][6][7] The remaining free amino group can then selectively react to form the desired mono-Boc protected product.[6][7] The final step involves the conversion of the resulting free amine to its hydrochloride salt, which often improves the compound's stability and handling properties.

The synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride.

Materials:

-

(E)-1,4-diaminobut-2-ene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrochloric acid (HCl), concentrated and as a solution in a suitable solvent (e.g., 2M in diethyl ether)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Mono-protonation of the Diamine:

-

Dissolve (E)-1,4-diaminobut-2-ene (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 eq) in methanol or water dropwise while stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the formation of the mono-hydrochloride salt.

-

-

Boc Protection:

-

To the stirred solution from the previous step, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.

-

-

Work-up and Isolation of the Free Base:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and deprotonate the ammonium salt, bringing the pH to >8.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate as an oil or solid.

-

If necessary, the product can be purified by column chromatography on silica gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M, 1.0-1.1 eq) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Stir the suspension at 0 °C for 30 minutes, then collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.[8]

-

Part 2: Characterization - Unveiling the Molecular Identity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

The "Why": Rationale for Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of different types of carbon atoms and their electronic environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also reveal structural information through fragmentation patterns.

The characterization workflow is as follows:

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride. The exact chemical shifts and peak positions may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~3.50 | d | 2H | -CH₂-NH₃⁺ |

| ~3.80 | d | 2H | -CH₂-NH-Boc |

| ~5.70-5.90 | m | 2H | -CH=CH- (alkene protons) |

| ~7.00 | br s | 1H | -NH-Boc (carbamate proton) |

| ~8.30 | br s | 3H | -NH₃⁺ (ammonium protons) |

Note: The signals for the NH and NH₃⁺ protons are often broad and their chemical shifts can be concentration and solvent dependent. A D₂O exchange experiment can be used to confirm their assignment.[9]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | -C(CH₃)₃ (Boc group) |

| ~40.0 | -CH₂-NH₃⁺ |

| ~45.0 | -CH₂-NH-Boc |

| ~80.0 | -C(CH₃)₃ (Boc group) |

| ~125.0-135.0 | -CH=CH- (alkene carbons) |

| ~156.0 | C=O (carbamate carbonyl) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Medium | N-H stretch (carbamate) |

| ~3000-2800 | Strong | C-H stretch (alkane and alkene) |

| ~2800-2500 | Broad | N-H stretch (ammonium salt) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600 | Weak | N-H bend (ammonium salt) |

| ~1520 | Medium | N-H bend and C-N stretch (Amide II band) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~970 | Medium | =C-H bend (trans-alkene) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| [M-HCl+H]⁺ (calculated for C₉H₁₉N₂O₂⁺) | Molecular ion of the free base |

| [M-HCl-C₄H₈+H]⁺ | Loss of isobutylene from the free base molecular ion |

| [M-HCl-Boc+H]⁺ | Loss of the Boc group from the free base molecular ion |

Conclusion: A Gateway to Novel Chemical Entities

This technical guide has provided a detailed and scientifically grounded overview of the synthesis and characterization of this compound. By understanding the rationale behind the synthetic strategy and the interpretation of the analytical data, researchers and drug development professionals can confidently prepare and utilize this versatile building block in their synthetic endeavors. The ability to selectively introduce functionality at either of the two amino groups opens up a vast chemical space for the design and synthesis of novel molecules with potential therapeutic applications.

References

-

The Role of t-Boc Protection in Organic Synthesis Applications. (2026). Self-published. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

What is the protection of BOC in organic synthesis processes? Quora. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. PubMed. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

Supporting Information. [No Source Provided]. [Link]

-

tert-butyl N-(4-aminobutyl)carbamate. PubChem. [Link]

-

Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Carbon dioxide. Wikipedia. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ResearchGate. [Link]

-

tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

-

Class-Specific Determination of Carbamate Pesticides by Gas Chromatography. ResearchGate. [Link]

-

FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. tert-Butyl (4-aminobut-2-en-1-yl)carbamate HCl | 1914155-12-6 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Blueprint: A Technical Guide to Boc-Protected Amine Linkers in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][] The success of a PROTAC is critically dependent on its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] While often perceived as a mere spacer, the linker is a key determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's overall physicochemical properties.[1][3] This guide provides an in-depth exploration of Boc-protected amine linkers, a cornerstone in the modular and controlled synthesis of PROTACs. We will delve into the strategic advantages of this protection strategy, detail robust synthetic protocols, and offer insights into the rational design of next-generation protein degraders.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[][] The linker is not a passive component in this process; its length, rigidity, polarity, and attachment points are all critical parameters that must be optimized for each target-ligase pair.[5] An optimal linker facilitates the formation of a stable and productive ternary complex, enhancing the efficiency of protein degradation.[5]

The modular nature of PROTACs necessitates a synthetic strategy that allows for the systematic variation of each component. This is where protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, play a pivotal role. The use of Boc-protected amine linkers offers a robust and versatile approach to PROTAC synthesis, enabling a controlled, sequential coupling of the target-binding and E3 ligase-recruiting moieties.[6]

The Strategic Advantage of Boc Protection in PROTAC Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6][7] In the context of PROTAC synthesis, Boc-protected linkers offer several key advantages:

-

Controlled Sequential Coupling: A bifunctional linker with a Boc-protected amine at one end and a reactive group (e.g., a carboxylic acid) at the other allows for the selective coupling of one ligand first.[6] This stepwise approach prevents unwanted side reactions and simplifies the purification of intermediates.[6]

-

Orthogonality: The Boc group's lability to acid provides orthogonality with other common protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl), which are removed under basic and hydrogenolytic conditions, respectively.[6][8] This is crucial for the synthesis of more complex PROTACs with multiple functional groups that require protection.

-

Enhanced Solubility: The introduction of a Boc group can sometimes improve the solubility of linker intermediates, facilitating their handling and purification.[6]

-

Modular Synthesis: The use of Boc-protected linkers facilitates a modular "plug-and-play" approach to PROTAC development.[9] Libraries of PROTACs with varying linkers can be rapidly synthesized to explore the structure-activity relationship (SAR) and optimize degradation activity.[10]

The Synthetic Workflow: A Step-by-Step Guide

The synthesis of a PROTAC using a Boc-protected amine linker typically follows a well-defined workflow. The following sections provide a detailed, step-by-step methodology for this process.

Core Components

-

Protein of Interest (POI) Ligand: A molecule that binds with high affinity and selectivity to the target protein.

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9]

-

Boc-Protected Amine Linker: A bifunctional molecule containing a Boc-protected amine and a reactive group for coupling, such as a carboxylic acid or an alkyl halide.[1][11]

Visualizing the Synthetic Strategy

Caption: A generalized workflow for PROTAC synthesis using a Boc-protected amine linker.

Experimental Protocol: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general procedure for the synthesis of a PROTAC using a Boc-protected linker with a terminal carboxylic acid.

Step 1: Coupling of the E3 Ligase Ligand to the Boc-Protected Linker

-

To a solution of the Boc-protected amine linker (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and an amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the E3 ligase ligand containing a free amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of HCl (e.g., 1 M), NaHCO3 (saturated), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected E3 ligand-linker conjugate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected E3 ligand-linker conjugate (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and a chlorinated solvent such as dichloromethane (DCM) (e.g., 20-50% TFA in DCM).[12]

-

Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by LC-MS).[12]

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine-TFA salt can often be used in the next step without further purification.

Step 3: Coupling of the POI Ligand to the Deprotected Linker

-

To a solution of the POI ligand containing a free carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (3.0-4.0 eq to neutralize the TFA salt and facilitate coupling).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the deprotected amine-linker-E3 ligand conjugate (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Work-up and purify the final PROTAC molecule using similar procedures as described in Step 1, often employing reverse-phase HPLC for final purification.

Critical Considerations for Boc Deprotection

While TFA in DCM is a common and effective method for Boc deprotection, the choice of deprotection conditions is critical to avoid the degradation of other sensitive functional groups within the PROTAC molecule.[7]

| Reagent/Condition | Solvent | Temperature | Considerations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Highly effective, but can be harsh on acid-sensitive groups.[7][12] |

| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Diethyl Ether | 0°C to Room Temp | Milder alternative to TFA, often used as a 4M solution in dioxane.[7][13] |

| Formic Acid | - | Room Temp to 50°C | A milder acid, but may require longer reaction times or elevated temperatures. |

| Thermal Deprotection | High-boiling solvents (e.g., DMF, DMSO) | >100°C | Useful for substrates that are sensitive to acid but stable at high temperatures.[13] |

Note: When dealing with substrates containing acid-labile functionalities, it is advisable to start with milder conditions (e.g., HCl in dioxane at 0°C) and monitor the reaction closely.[13] The use of scavengers, such as triethylsilane or thioanisole, can be beneficial to trap the tert-butyl cation generated during deprotection and prevent side reactions.[8][14]

The Expanding Toolbox of Boc-Protected Amine Linkers

The versatility of the Boc-protection strategy has led to the development and commercial availability of a wide array of Boc-protected amine linkers with varying lengths, compositions, and functionalities.[15][16]

-

Alkyl Chains: Simple, flexible linkers that allow for systematic variation of linker length.[17][]

-

Polyethylene Glycol (PEG) Chains: These linkers can improve the solubility and cell permeability of the final PROTAC molecule.[][15]

-

Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, piperidine) or alkynes can introduce conformational rigidity, which can be beneficial for pre-organizing the PROTAC for optimal ternary complex formation.[][5]

-

Functionalized Linkers: Linkers containing additional functional groups (e.g., alkynes, azides) can be used for "click" chemistry, enabling rapid and efficient PROTAC synthesis.[]

Caption: Common classes of Boc-protected amine linkers used in PROTAC synthesis.

Conclusion and Future Perspectives

Boc-protected amine linkers are indispensable tools in the synthesis of PROTACs, providing a robust framework for the modular and controlled assembly of these complex bifunctional molecules. The strategic application of this protection chemistry allows researchers to efficiently explore the vast chemical space of linkers, a critical step in the optimization of PROTAC efficacy. As the field of targeted protein degradation continues to evolve, the development of novel Boc-protected linkers with diverse physicochemical properties will undoubtedly play a crucial role in the design of the next generation of PROTAC-based therapeutics.

References

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved January 19, 2026, from [Link]

-

Stanton, B. Z., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC PubMed Central. Retrieved January 19, 2026, from [Link]

-

Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Organic-chemistry.org. Retrieved January 19, 2026, from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 19, 2026, from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved January 19, 2026, from [Link]

-

BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]

-

PROTAC Linkers. (n.d.). CD Bioparticles. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Linkers for Linkerology - Enamine [enamine.net]

- 17. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Solubility Profile of tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The aqueous solubility of such linkers and their intermediates is a critical physicochemical parameter that profoundly influences synthetic accessibility, purification strategies, and the ultimate biopharmaceutical properties of the final PROTAC molecule. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this compound. Instead of a simple data sheet, this document provides a comprehensive, methodological framework for researchers to determine the solubility profile of this compound. By synthesizing established principles of solubility testing with practical, field-proven protocols, this guide empowers researchers to generate reliable and reproducible solubility data, thereby accelerating drug discovery and development timelines.

Introduction: The Critical Role of Solubility in PROTAC Development

The therapeutic paradigm of PROTACs, which leverages the cell's own ubiquitin-proteasome system to degrade target proteins, has opened new frontiers in medicine.[1] The rational design of these heterobifunctional molecules hinges on the careful selection and optimization of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. This compound serves as a valuable building block for the synthesis of these linkers.[1]

The solubility of a drug candidate, and its synthetic precursors, is a cornerstone of "drug-likeness." Poor solubility can precipitate a cascade of challenges, including:

-

Synthetic Inefficiency: Difficulty in achieving homogeneous reaction conditions, leading to lower yields and complex purifications.

-

Analytical Complications: Inaccurate quantification and characterization due to precipitation in analytical solvents.

-

Formulation Hurdles: Significant challenges in developing bioavailable oral or parenteral formulations.

-

Unreliable Bioassay Results: Compound precipitation in in vitro assays can lead to false negatives or artifactual data.[2]

As a hydrochloride salt, it is anticipated that this compound will exhibit greater aqueous solubility than its free-base counterpart, a common strategy to enhance the solubility of amine-containing compounds.[3][4] However, the precise quantitative solubility in various pharmaceutically relevant media remains to be experimentally determined. This guide provides the necessary intellectual and practical framework for this determination.

Physicochemical Properties of tert-Butyl (4-aminobut-2-en-1-yl)carbamate and its Hydrochloride Salt

A foundational understanding of the compound's basic physicochemical properties is essential before embarking on solubility studies.

| Property | tert-Butyl (4-aminobut-2-en-1-yl)carbamate (Free Base) | This compound (Salt) |

| CAS Number | 146394-99-2[4] | 1914155-12-6[5][6] |

| Molecular Formula | C₉H₁₈N₂O₂[7] | C₉H₁₉ClN₂O₂[6] |

| Molecular Weight | 186.25 g/mol [7] | 222.71 g/mol [6] |

| Appearance | White to Yellow Solid or Liquid (Predicted)[7] | Not explicitly stated, but related amine hydrochlorides are often off-white to yellow solids.[8] |

| Predicted Boiling Point | 307.8 ± 35.0 °C[7] | Not available |

| Predicted Density | 0.997 ± 0.06 g/cm³[7] | Not available |

Methodologies for Solubility Determination: A Two-Tiered Approach

In drug discovery and development, solubility is not a single value but rather a profile that can be assessed under different conditions. The two primary types of solubility measurements are kinetic and thermodynamic.[9][10]

Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility assays are designed for speed and are ideal for the rapid assessment of a large number of compounds in early-stage discovery.[1] These methods measure the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[2] The resulting measurement is of a supersaturated solution that has not yet reached thermodynamic equilibrium.

Causality Behind the Method: The rationale is to quickly identify compounds that are likely to precipitate in aqueous-based biological assays, which often involve a similar dilution from a DMSO stock. This provides an early flag for potential issues with assay reliability and bioavailability.[10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol is a common and efficient method for determining kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to achieve a final DMSO concentration of ≤2%.[2] A typical starting concentration of the test compound would be 200 µM.

-

Serial Dilution: Perform serial dilutions of the compound directly in the plate to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1.5 to 2 hours, with gentle shaking.[2][10]

-

Measurement: Analyze the plate using a laser nephelometer, which measures the scattering of light caused by insoluble particles (precipitate).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed compared to a blank control.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility represents the true saturation point of a compound in a solvent when the solid and dissolved states are in equilibrium.[11] This measurement is more time-consuming but provides a more accurate and fundamental value, which is critical for formulation development and regulatory submissions.[1]

Causality Behind the Method: The "shake-flask" method is the gold standard. It ensures that the system has reached a true energetic minimum, reflecting the maximum concentration of the compound that can be maintained in solution over an extended period. This value is essential for predicting oral absorption and for designing stable liquid formulations.[12]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol is adapted from established guidelines for biopharmaceutical classification.[13][14]

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[13] Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 37 ± 1 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a standard curve using known concentrations of the compound. Use this curve to calculate the concentration in the saturated supernatant, which represents the thermodynamic solubility at that specific pH and temperature.

Diagram of Thermodynamic Solubility Workflow

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. 146394-99-2|(E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. 1914155-12-6|this compound|BLD Pharm [bldpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Double-Edged Sword: An In-Depth Technical Guide to the Reactivity of Aminobutene Carbamate Linkers in Targeted Drug Delivery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the chemical intricacies of aminobutene carbamate linkers, a class of chemical structures with significant potential in the design of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutic agents. As a Senior Application Scientist, my aim is to move beyond mere protocol and delve into the causality of molecular behavior, offering a framework for the rational design and evaluation of these promising but complex linkers.

Introduction: The Quest for Controlled Payload Release

The efficacy of a targeted therapeutic, such as an ADC, is critically dependent on the linker that connects the targeting moiety to the cytotoxic payload. This linker must be a silent partner during systemic circulation, yet a swift and efficient executioner upon reaching the target cell. Carbamate linkers have emerged as a versatile and widely used platform in this context, offering a balance of stability and controlled cleavage.[1][2] The aminobutene carbamate linker represents a fascinating evolution of this chemistry, introducing a unique, intramolecularly-driven mechanism for payload release.

Unlike traditional peptide or hydrazone linkers that rely solely on enzymatic or pH-dependent cleavage, the aminobutene carbamate linker is designed to be "spring-loaded." The presence of both an amine and a double bond within the butene backbone creates the potential for a rapid, intramolecular cyclization reaction that serves as the primary trigger for drug release. This guide will dissect the synthesis, reactivity, and evaluation of these linkers, providing both theoretical grounding and practical methodologies.

The Core Principle: Intramolecular Cyclization-Mediated Cleavage

The central hypothesis underpinning the utility of aminobutene carbamate linkers is their capacity for a rapid, self-immolative cleavage cascade initiated by an intramolecular cyclization.[3][4][5] This process is distinct from the 1,6-elimination seen in widely-used p-aminobenzyl carbamate (PABC) linkers.[6][7]

The general structure of an aminobutene carbamate linker involves a payload (Drug-OH) connected via a carbamate linkage to an aminobutenol scaffold. The specific isomer of the aminobutenol is critical to the reactivity. For this guide, we will focus on a linker derived from (Z)-4-aminobut-2-en-1-ol, as its geometry is well-suited for the proposed cyclization.

Upon a triggering event, which could be the enzymatic cleavage of a neighboring peptide or a change in pH, the amine within the linker is unmasked. This free amine then acts as an intramolecular nucleophile, attacking the carbamate carbonyl. The double bond in the butene backbone facilitates this by bringing the amine into close proximity to the electrophilic carbonyl carbon, leading to the formation of a five-membered ring intermediate. This cyclization is the rate-determining step for drug release and is generally much faster than intermolecular hydrolysis.[4][5] The subsequent collapse of this intermediate expels the payload in its active form.

Caption: Generalized synthetic workflow for an aminobutene carbamate linker.

Experimental Evaluation of Linker Reactivity and Stability

Rigorous experimental evaluation is paramount to validate the performance of any new linker. The following protocols provide a framework for assessing the key attributes of aminobutene carbamate linkers.

In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo stability of the linker in circulation. Premature cleavage in the bloodstream can lead to off-target toxicity and reduced efficacy.

Objective: To determine the rate of payload release from the linker-payload conjugate in a plasma environment.

Methodology:

-

Preparation of Plasma: Obtain pooled human and mouse plasma.

-

Incubation: Incubate the linker-payload conjugate at a final concentration of 10 µM in plasma at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: The reaction is quenched by protein precipitation with an equal volume of cold acetonitrile containing an internal standard. Samples are then centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of released payload and remaining intact conjugate.

-

Data Interpretation: The percentage of released payload over time is plotted to determine the half-life of the linker in plasma. A stable linker will show minimal payload release over 48 hours.

Enzymatic Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by the target enzyme, which is essential for payload release within the target cell.

Objective: To measure the rate of payload release in the presence of a specific enzyme (e.g., Cathepsin B).

Methodology:

-

Reaction Buffer: Prepare an appropriate reaction buffer for the chosen enzyme (e.g., acetate buffer, pH 5.5, with a reducing agent like DTT for Cathepsin B).

-

Reaction Mixture: Prepare a reaction mixture containing the linker-payload conjugate (10 µM) in the assay buffer.

-

Initiation: Add the purified enzyme (e.g., Cathepsin B) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points and Quenching: Take aliquots at various time points and quench the reaction (e.g., by adding a protease inhibitor or by protein precipitation).

-

Quantification: Quantify the released payload using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy if a fluorogenic payload is used.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Quantitative Data and Comparative Analysis

The performance of an aminobutene carbamate linker should be benchmarked against established linker technologies. The following table provides a template for summarizing and comparing key performance parameters.

| Linker Type | Trigger Mechanism | Half-life in Human Plasma (hours) | Half-life in Mouse Plasma (hours) | Cathepsin B Cleavage Rate (relative to control) |

| Aminobutene Carbamate (Hypothetical) | Intramolecular Cyclization | > 100 | > 100 | N/A (cleavage of trigger is the relevant measure) |

| Val-Cit-PABC | Enzymatic (Cathepsin B) | > 150 | ~24 | 1.0 |

| Hydrazone | pH-dependent Hydrolysis | ~48 (at pH 7.4) | ~48 (at pH 7.4) | N/A |

Note: The data for the aminobutene carbamate linker is hypothetical and would need to be determined experimentally. The stability of the overall construct would depend on the stability of the enzymatic trigger (e.g., Val-Cit).

Causality and Field-Proven Insights

The choice of an aminobutene carbamate linker is driven by the desire for a rapid and irreversible payload release mechanism that is independent of the enzymatic environment once the initial trigger has been activated.

-

Why choose this linker? The intramolecular cyclization is kinetically favored over intermolecular hydrolysis, potentially leading to a more efficient and complete release of the payload within the target cell compared to linkers that rely solely on enzymatic cleavage of the bond to the payload.

-

Potential Pitfalls: The stability of the linker is highly dependent on the nucleophilicity of the amine and the geometry of the butene backbone. Poor design could lead to premature cyclization and payload release, or a cyclization rate that is too slow to be therapeutically effective. The synthesis of the aminobutenol core can also be challenging.

-

Self-Validating System: The experimental workflow described above provides a self-validating system. A successful aminobutene carbamate linker will demonstrate high stability in plasma (minimal payload release) and efficient payload release only after enzymatic activation of the trigger. The LC-MS/MS analysis should also be able to detect the cyclic urea byproduct, confirming the proposed mechanism of cleavage.

Conclusion: A Promising Avenue for Innovation

Aminobutene carbamate linkers represent a sophisticated and promising approach to controlled drug release in targeted therapies. Their unique mechanism of intramolecular cyclization-mediated cleavage offers the potential for rapid and efficient payload delivery at the target site. However, the successful implementation of this technology requires a deep understanding of the underlying chemical principles and rigorous experimental validation. This guide has provided a comprehensive framework for the design, synthesis, and evaluation of aminobutene carbamate linkers, empowering researchers to explore this exciting frontier in drug development.

References

-

Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of medicinal chemistry, 33(1), 97–101. [Link]

-

Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

-

Santi, D. V., et al. (2012). β-Eliminative releasable linkers adapted for bioconjugation of macromolecules to phenols. Proceedings of the National Academy of Sciences, 109(16), 6211-6216. [Link]

-

Li, X., Patel, N. L., Kalen, J., & Schnermann, M. J. (2024). α-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. [Link]

-

Perrino, E., et al. (2020). Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs. Angewandte Chemie International Edition, 59(10), 4176-4181. [Link]

-

SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

-

Taday, M., et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8777-8796. [Link]

-

Vlahov, I. R., et al. (2021). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Bioconjugate Chemistry, 32(10), 2246-2258. [Link]

-

Sun, Y., et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry, 279, 116646. [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]

-

Dočekal, V., Šimek, M., Dračínský, M., & Veselý, J. (2018). Decarboxylative Organocatalytic Allylic Amination of Morita‐Baylis‐Hillman Carbamates. Angewandte Chemie International Edition, 57(30), 9537-9541. [Link]

-

Chemistry LibreTexts. (2020). 16.2: Allylic Cations. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Prodrug design and principle. Forming a carbamate with the amine group... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

-

ISHRAQ, A. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14(30), 21865-21873. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

The Synthetic Versatility of tert-Butyl (4-aminobut-2-en-1-yl)carbamate Hydrochloride: An In-Depth Technical Guide

Introduction: A Bifunctional Building Block for Complex Amine Architectures

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving molecular complexity. tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride stands out as a versatile and highly valuable bifunctional building block. Its structure, featuring a differentially protected 1,4-diaminobutene framework, offers a unique platform for the selective functionalization of amine moieties.[1] One amino group is rendered temporarily inert by the acid-labile tert-butoxycarbonyl (Boc) group, while the other remains a reactive primary amine. This inherent differentiation allows for a wide range of chemoselective transformations, making it a powerful synthon in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and other complex molecular targets of interest to the pharmaceutical and agrochemical industries.

This technical guide will delve into the exploratory reactions of this compound, providing a comprehensive overview of its synthesis, reactivity, and potential applications. We will explore its utility in key transformations such as Michael additions and subsequent intramolecular cyclizations, and discuss its potential in other cycloaddition reactions. The causality behind experimental choices and detailed, field-proven protocols will be provided to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for their synthetic endeavors.

Core Synthesis and Physicochemical Properties

The hydrochloride salt of tert-butyl (4-aminobut-2-en-1-yl)carbamate is a stable, crystalline solid, amenable to long-term storage under appropriate conditions. The free base, (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate, is the reactive species in most organic transformations and can be readily generated in situ or by a simple basic workup.

Synthesis of (E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate

A reliable and scalable synthesis of (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate begins with commercially available (Z)-1,4-dichloro-2-butene. The synthesis proceeds through a three-step sequence involving azide displacement, reduction, and selective Boc-protection.

Experimental Protocol: Synthesis of (E)-N-Boc-1,4-diamino-2-butene

Step 1: Synthesis of (E)-1,4-diazido-2-butene

To a solution of (Z)-1,4-dichloro-2-butene (1.0 eq) in a suitable solvent such as acetone or DMF, is added sodium azide (2.2 eq). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford (E)-1,4-diazido-2-butene, which is often used in the next step without further purification.

Step 2: Synthesis of (E)-1,4-diamino-2-butene